

Nitrofurazone-13C,15N2 CAS number and molecular weight

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Compound of Interest

Compound Name: Nitrofurazone-13C,15N2

Cat. No.: B565174

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In-Depth Technical Guide: Nitrofurazone-13C,15N2

This guide provides comprehensive technical information on the isotopically labeled compound **Nitrofurazone-13C,15N2**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, analytical applications, and the biochemical action of its parent compound, nitrofurazone.

Core Compound Data

Nitrofurazone-13C,15N2 is the isotopically labeled version of Nitrofurazone, a broad-spectrum antibacterial agent. The incorporation of stable isotopes (¹³C and ¹⁵N) makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in residue analysis for food safety and environmental monitoring.

Quantitative Data Summary

The key quantitative properties of **Nitrofurazone-13C,15N2** are summarized in the table below.



Property	Value	Citations
CAS Number	1217220-85-3	[1][2][3]
Molecular Formula	$C_5[^{13}C]H_6N_2[^{15}N]_2O_4$	[2]
Molecular Weight	201.12 g/mol	[1][2][3]
Mass Shift (vs. Unlabeled)	M+3	[3]
Purity	≥98%	[1]

Application in Analytical Chemistry

Nitrofurazone-13C,15N2 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate quantification of nitrofurazone residues in various matrices, such as animal tissues. The use of a stable isotope-labeled standard is critical for correcting variations in sample preparation and instrument response.

General Experimental Protocol: Quantification of Nitrofurazone Residues

The following protocol is a generalized procedure based on established methods for the analysis of nitrofuran metabolites in food products. Nitrofurazone is often measured via its tissue-bound metabolite, semicarbazide (SEM), which is derivatized before analysis.

- 1. Sample Preparation and Hydrolysis:
- A homogenized tissue sample (typically 1-2 grams) is weighed into a centrifuge tube.
- An internal standard solution containing a known concentration of Nitrofurazone-13C,15N2 is added.
- The sample is subjected to acid hydrolysis by adding hydrochloric acid (e.g., 0.1-0.2 M HCl) to release the protein-bound semicarbazide (SEM) metabolite.
- 2. Derivatization:



- A derivatizing agent, typically 2-nitrobenzaldehyde (2-NBA), is added to the hydrolyzed sample.
- The mixture is incubated to allow the formation of the 2-nitrophenyl (NP) derivative of SEM (NP-SEM). This step can be performed overnight at 37°C or accelerated using microwave heating.

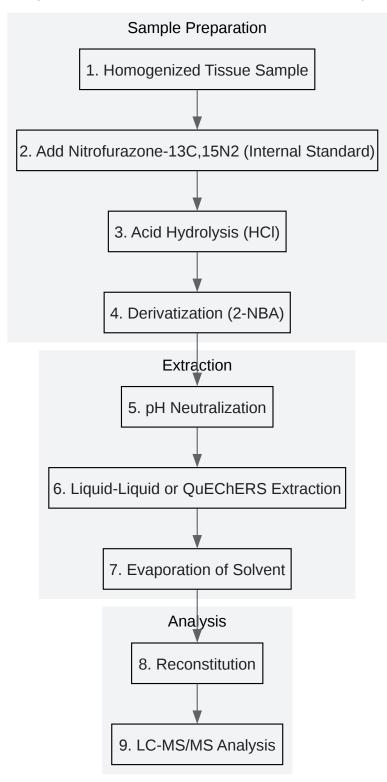
3. Extraction:

- The pH of the solution is adjusted to neutral (pH ~7.0).
- The NP-SEM derivative is extracted from the aqueous matrix using an organic solvent such as ethyl acetate. This can be achieved through liquid-liquid extraction (LLE) or a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
- The organic layer is collected and evaporated to dryness under a stream of nitrogen.
- 4. Reconstitution and Analysis:
- The dried residue is reconstituted in a suitable solvent mixture (e.g., acetonitrile/water).
- The final extract is analyzed by LC-MS/MS. Quantification is performed by comparing the peak area ratio of the analyte (NP-SEM) to the internal standard (NP-SEM-¹³C, ¹⁵N₂).

Experimental Workflow Diagram



Analytical Workflow for Nitrofurazone Residue Analysis



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Caption: Workflow for quantifying nitrofurazone residues using a labeled internal standard.



Mechanism of Action of Nitrofurazone

While **Nitrofurazone-13C,15N2** serves as an analytical tool, the biological activity of the parent compound is of significant interest. Nitrofurazone is a prodrug that requires activation within the bacterial cell to exert its antimicrobial effects.[4] The mechanism is not fully elucidated but is understood to involve the inhibition of multiple bacterial enzymes and damage to bacterial DNA.[1][5]

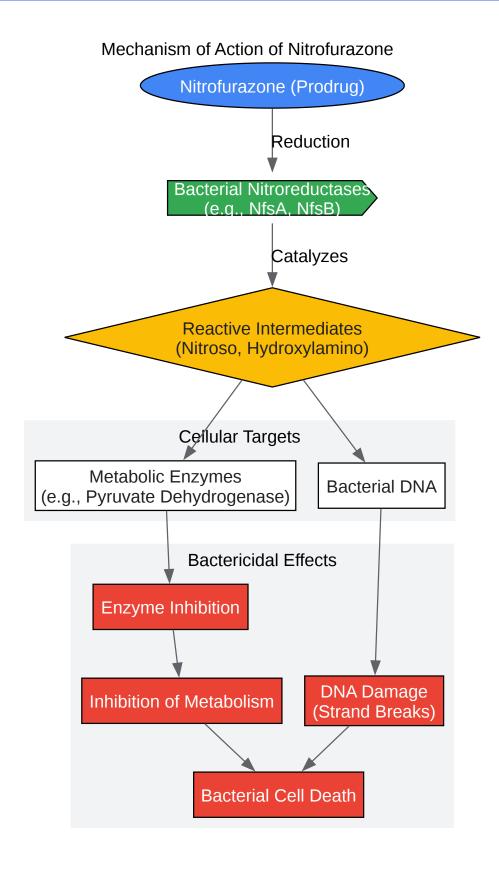
The key steps are:

- Activation: Bacterial nitroreductases (such as NfsA and NfsB in E. coli) reduce the nitro group of nitrofurazone.[4]
- Formation of Reactive Intermediates: This reduction generates highly reactive intermediates, including nitroso and hydroxylamino derivatives.[1][4]
- Cellular Damage: These reactive species are non-specific and can cause widespread damage to cellular macromolecules.[1] They are known to:
 - Damage DNA: Causing strand breaks and adducts that disrupt DNA replication and transcription.[1]
 - Inhibit Enzymes: Interfere with crucial metabolic pathways by inhibiting enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase, citrate synthetase, and glutathione reductase.[2][3]

This multi-targeted assault leads to the cessation of bacterial growth and, ultimately, cell death.

Signaling Pathway Diagram





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Caption: Activation and multi-target mechanism of nitrofurazone in bacteria.



Synthesis Outline

While specific synthesis protocols for **Nitrofurazone-13C,15N2** are proprietary, the general approach involves a condensation reaction. A published method for synthesizing ¹⁴C-labeled nitrofurazone provides a relevant model.[6][7] The synthesis would logically proceed by first preparing isotopically labeled semicarbazide ([¹³C, ¹⁵N₂]-semicarbazide) and then reacting it with 5-nitro-2-furaldehyde.

- Preparation of Labeled Semicarbazide: This can be achieved from labeled urea ([¹³C, ¹⁵N₂]urea) through a monoamination reaction with hydrazine.
- Condensation Reaction: The resulting [¹³C, ¹⁵N₂]-semicarbazide is condensed with 5-nitro-2-furaldehyde under acidic conditions to yield the final product, **Nitrofurazone-13C,15N2**.

This guide provides a foundational understanding of **Nitrofurazone-13C,15N2**, its critical role in analytical chemistry, and the biochemical basis of its unlabeled counterpart. For specific applications, further optimization of the described protocols may be necessary.

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